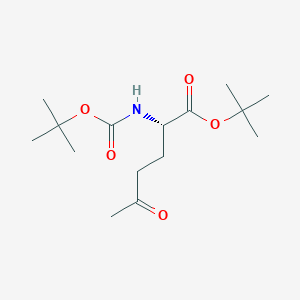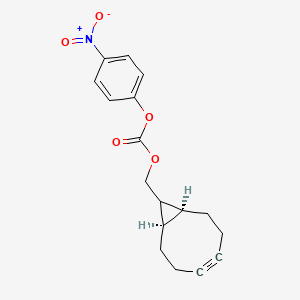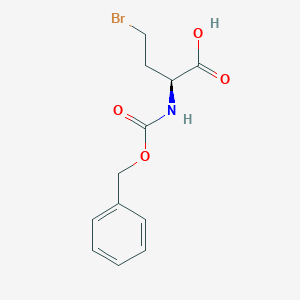
(S)-Cbz-2-amino-4-bromobutanoic acid (Cbz-Abu(Br)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cbz-2-amino-4-bromobutanoic acid (Cbz-Abu(Br)-OH) is an organic compound that is composed of a carboxylic acid, an amine, and a bromine atom. It is a chiral molecule and has been used in various scientific research applications, such as in the synthesis of peptides and proteins, in the development of drugs, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cbz-Abu(Br)-OH has been used in various scientific research applications, such as in the synthesis of peptides and proteins, in the development of drugs, and in the study of biochemical and physiological effects. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
Cbz-Abu(Br)-OH is a chiral molecule and is able to interact with other molecules in a specific way. It is able to form hydrogen bonds with other molecules, and its chirality allows it to interact with specific molecules in a specific manner. This allows it to be used in various scientific research applications, such as in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Biochemical and Physiological Effects
Cbz-Abu(Br)-OH has been used in various studies to investigate the biochemical and physiological effects of the compound. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as the enzyme adenosine deaminase. It has also been shown to have an inhibitory effect on the activity of certain proteins, such as the protein kinase C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cbz-Abu(Br)-OH has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic and has low volatility. However, there are some limitations to its use in laboratory experiments. It is a chiral molecule, which can make it difficult to use in certain experiments, and it can be difficult to control the concentration of the compound in solution.
Direcciones Futuras
There are a number of potential future directions for the use of Cbz-Abu(Br)-OH in scientific research. It could be used to study the effects of chirality on enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. It could also be used to study the effects of the compound on other biochemical and physiological processes, such as the regulation of gene expression. In addition, it could be used in the development of new drugs and in the study of drug-receptor interactions. Finally, it could be used in the synthesis of peptides and proteins, as well as in the study of the interactions between peptides and proteins.
Métodos De Síntesis
Cbz-Abu(Br)-OH can be synthesized through a two-step process. The first step involves the reaction of 4-bromobutyric acid with ethyl chloroformate, which produces 4-bromo-2-chlorobutyric acid. The second step involves the reaction of 4-bromo-2-chlorobutyric acid with 2-aminoethanol, which yields Cbz-Abu(Br)-OH. This two-step process is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
(2S)-4-bromo-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVCTQWGTVFUIE-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCBr)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

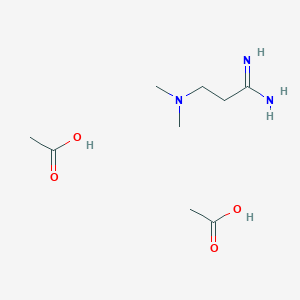

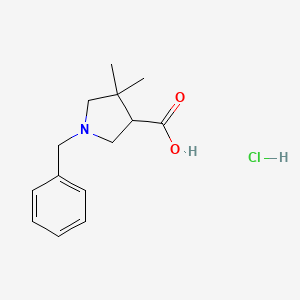

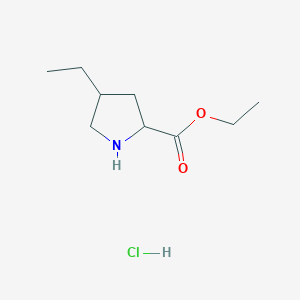


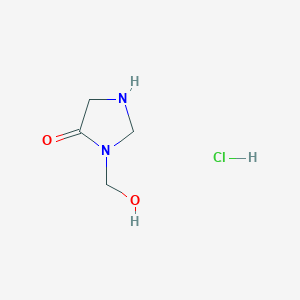

![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
